
3-Bromophthalic anhydride
概要
説明
3-Bromophthalic anhydride is an organic compound with the molecular formula C8H3BrO3 . It has an average mass of 227.012 Da and a monoisotopic mass of 225.926544 Da . It is also known by other names such as 4-bromoisobenzofuran-1,3-dione .
Synthesis Analysis
The synthesis of 3-Bromophthalic anhydride involves a two-step process. The first step involves the condensation of 4-bromophthalic anhydride with the desired alkyl amine in acetic acid . The second step involves the reaction with acetic anhydride under reflux conditions . The solid product is then dissolved, cooled naturally, and crystallized .Molecular Structure Analysis
The molecular structure of 3-Bromophthalic anhydride consists of 8 carbon atoms, 3 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . It has no freely rotating bonds . The polar surface area is 43 Å^2 and the polarizability is 17.2±0.5 10^-24 cm^3 .Chemical Reactions Analysis
Aromatic nitro compounds like 3-Bromophthalic anhydride range from slight to strong oxidizing agents . If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation .Physical And Chemical Properties Analysis
3-Bromophthalic anhydride has a density of 1.9±0.1 g/cm^3, a boiling point of 363.2±25.0 °C at 760 mmHg, and a flash point of 173.5±23.2 °C . It has a molar refractivity of 43.4±0.3 cm^3 . The compound is very sensitive to heat .科学的研究の応用
Proteomics Research
3-Bromophthalic anhydride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and modifications.
Priming Agent
This compound is used as a priming agent . Priming agents are substances that increase the activity of catalysts. In this context, 3-Bromophthalic anhydride could be used to enhance the efficiency of various chemical reactions.
Biochemical Research
3-Bromophthalic anhydride is used in biochemical research . It could be used in the study of biological processes at the molecular level, contributing to our understanding of life and diseases.
Analytical Method Development
This compound can be used for the analytical method development . Analytical methods are procedures that describe how to perform an analysis, and this compound could be used in the development of new methods for analyzing other compounds or mixtures.
Method Validation
3-Bromophthalic anhydride can be used for method validation . Method validation is the process of proving that an analytical method is acceptable for its intended purpose. This compound could be used in the validation process to ensure the accuracy and reliability of the method.
Quality Control Application
This compound can be used for Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Miscellaneous . Quality control is a critical component in the pharmaceutical industry, and this compound could be used in QC processes to ensure the quality of drugs.
作用機序
Target of Action
3-Bromophthalic anhydride, a type of carboxylic acid derivative, primarily targets carbonyl groups in organic compounds . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O . It is polar because the oxygen atom is more electronegative than the carbon atom, causing the electrons in the bond to be drawn closer to the oxygen atom .
Mode of Action
The mode of action of 3-Bromophthalic anhydride involves nucleophilic attack on the carbonyl group . This is followed by the removal of the leaving group . The electronegative substituent in the compound can act as a leaving group during nucleophile substitution reactions . The reactivity of carboxylic acid derivatives towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl .
Biochemical Pathways
It is known that carboxylic acid derivatives like 3-bromophthalic anhydride play a crucial role in various biochemical reactions, particularly those involving nucleophilic substitutions .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, with a melting point of 132-134℃ . It has a density of 1.911 g/cm³ . It’s slightly soluble in chloroform and methanol .
Result of Action
It’s known that the compound is used as a priming agent .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromophthalic anhydride. It’s known that the compound is very sensitive to heat . Under prolonged exposure to fire or heat, the containers may explode violently . Therefore, it’s recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .
Safety and Hazards
特性
IUPAC Name |
4-bromo-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBFKBMMIDHCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002366 | |
| Record name | 4-Bromo-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophthalic anhydride | |
CAS RN |
82-73-5 | |
| Record name | 3-Bromophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromophthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromophthalic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromophthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research focuses on the synthesis of 4-bromophthalic anhydride. Can the same method be applied to synthesize 3-bromophthalic anhydride with similar efficiency?
A1: While the research primarily focuses on 4-bromophthalic anhydride, it does provide insights into the synthesis of the 3-bromo isomer. The study reveals that direct oxidation of 3-bromo-ortho-xylene using the V-Ti-P catalyst results in a significantly lower yield (45%) of 3-bromophthalic anhydride compared to the 85% yield observed for the 4-bromo isomer []. This suggests that the position of the bromine atom on the aromatic ring significantly influences the reaction efficiency, potentially due to steric hindrance or electronic effects. Therefore, while the same method can be applied for 3-bromophthalic anhydride synthesis, achieving comparable yields might require modifications to the catalyst or reaction conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




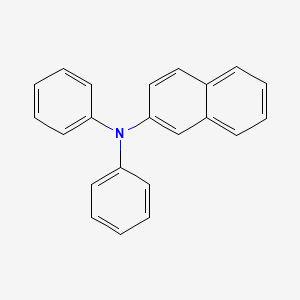
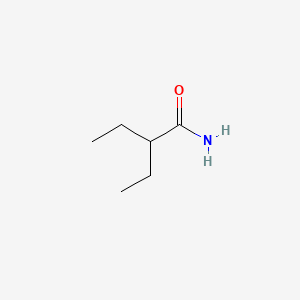
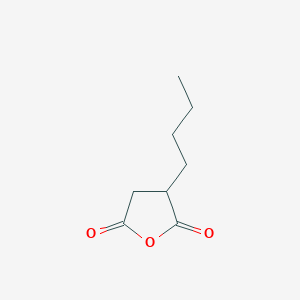
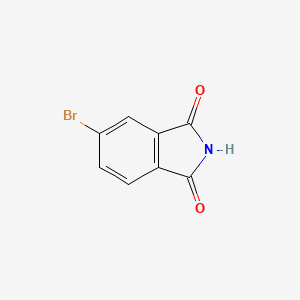
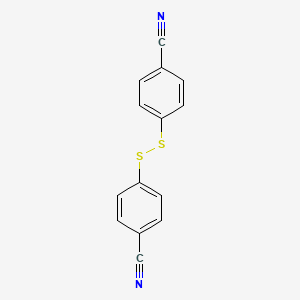
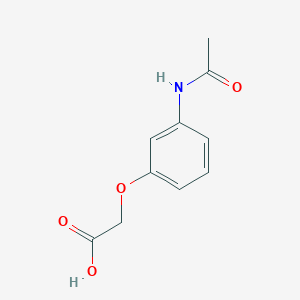
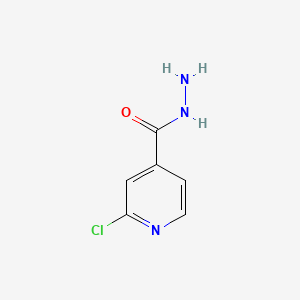
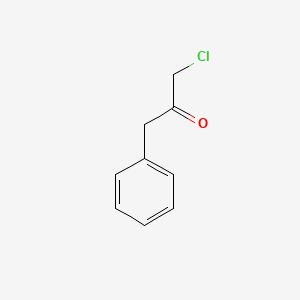

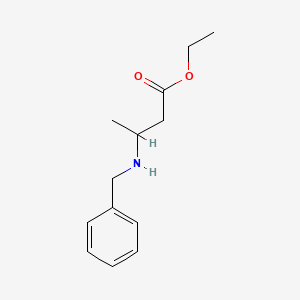
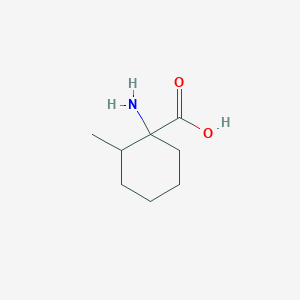

![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)